12Z-Nonadecen-9-one

Übersicht

Beschreibung

12Z-Nonadecen-9-one is a chemical compound known for its role as a pheromone. It is particularly attractive to male raspberry bud moths (Heterocrossa rubophaga) . This compound is a ketone with the molecular formula C19H36O and a molecular weight of 280.49 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12Z-Nonadecen-9-one can be achieved through the successive alkylation of acetone dimethylhydrazone in a one-pot reaction . This method is simple and convenient, making it accessible for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar alkylation techniques under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 12Z-Nonadecen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products:

Oxidation: Nonadecanoic acid.

Reduction: 12Z-Nonadecen-9-ol.

Substitution: Various substituted ketones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for Pheromone Studies

- Chemical Ecology : 12Z-Nonadecen-9-one serves as a model compound in studies of pheromone synthesis and chemical communication among insects. Researchers utilize it to understand the mechanisms of insect attraction and mating behaviors, which can lead to improved pest management strategies .

Synthetic Chemistry

- Synthesis of Related Compounds : The compound is often used as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction processes.

Biological Research Applications

Insect Behavior Studies

- Attractant Properties : As a pheromone, this compound is crucial in studying insect behavior, specifically in mating rituals. Its ability to attract male moths makes it an essential tool for understanding ecological interactions and developing pheromone traps for pest control .

Medical Research Applications

Anticancer Properties

- Potential Therapeutic Agent : Recent studies have explored the anticancer properties of this compound. Research indicates that it may induce apoptosis (programmed cell death) and cell cycle arrest in various human cancer cell lines. This property positions it as a candidate for further investigation in cancer therapy .

Agricultural Applications

Integrated Pest Management (IPM)

- Pest Control Strategies : The compound is utilized in developing pest control strategies by disrupting mating patterns of harmful insects. By leveraging its pheromonal properties, researchers aim to create environmentally friendly pest management solutions that minimize chemical pesticide use .

Case Studies

- Insect Attraction Studies : Research conducted on the efficacy of this compound in attracting male raspberry bud moths demonstrated significant behavioral responses, confirming its role as a potent pheromone.

- Anticancer Research : In vitro studies have shown that exposure to varying concentrations of this compound can lead to significant reductions in cell viability among specific cancer cell lines, indicating its potential as an anticancer agent.

- Pest Management Trials : Field trials utilizing traps baited with this compound have shown promising results in reducing pest populations while minimizing environmental impact compared to traditional pesticides.

Wirkmechanismus

The mechanism of action of 12Z-Nonadecen-9-one involves its interaction with specific receptors in the target organism. In insects, it binds to pheromone receptors, triggering behavioral responses such as attraction or mating. In cancer cells, it selectively inhibits tumor growth by targeting proteins involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

12Z-Nonadecen-9-one: Known for its role as a pheromone and potential anticancer properties.

13-Icosen-10-one: Another pheromone with similar synthetic routes and biological activity.

5-Undecen-2-one: A biologically active molecule from the pedal gland of the bontebok, also synthesized using similar methods.

Uniqueness: this compound stands out due to its dual role as both a pheromone and a potential anticancer agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a promising candidate for further research in anticancer therapy .

Biologische Aktivität

12Z-Nonadecen-9-one, a long-chain unsaturated aldehyde, has garnered attention in various biological studies due to its potential therapeutic properties. This compound is part of a broader category of fatty acid derivatives that exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

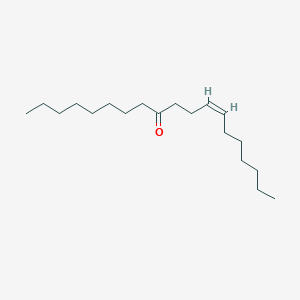

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain and a double bond configuration at the 12th position. Its molecular formula is , and it has a molecular weight of 284.49 g/mol. The structure can be represented as follows:

Anti-Cancer Activity

Research has indicated that this compound exhibits significant anti-cancer properties. A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in increased caspase activity, suggesting an induction of apoptosis in cancer cells. The study utilized a methanolic extract containing this compound and measured cell viability using the MTT assay. The results indicated a concentration-dependent increase in cytotoxicity, with notable upregulation of caspase-3 and caspase-9 activities .

Table 1: Summary of Anti-Cancer Activity Findings

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Essential oils containing this compound were tested against various bacterial strains. The results showed significant inhibition zones, indicating effective antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 1 |

| S. aureus | 20 | 1 |

| P. aeruginosa | 18 | 1 |

Anti-Inflammatory Effects

In addition to its anti-cancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting that it may modulate immune responses effectively .

Case Studies

Case Study 1: Cancer Cell Apoptosis Induction

In a controlled laboratory setting, A549 lung carcinoma cells were treated with varying concentrations of a methanolic extract containing this compound. The study found that higher concentrations led to increased apoptosis as evidenced by morphological changes observed under fluorescence microscopy and elevated levels of caspase activity measured spectrophotometrically .

Case Study 2: Antimicrobial Efficacy Assessment

A series of experiments evaluated the antimicrobial efficacy of essential oils containing this compound against clinical isolates of bacteria. The essential oils were diluted and tested for their ability to inhibit bacterial growth using the disk diffusion method. Results indicated that the compound effectively inhibited Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .

Eigenschaften

IUPAC Name |

(Z)-nonadec-12-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUGFFSGUQULMF-OWBHPGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.